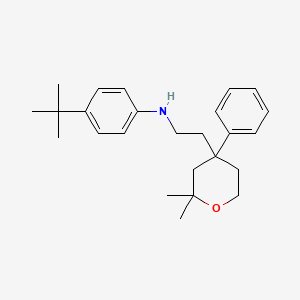
PKC-|A translocation inhibitor peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The PKC-|A translocation inhibitor peptide is a specialized compound designed to inhibit the translocation of protein kinase C (PKC) isozymes to specific subcellular sites. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of PKC translocation can modulate these cellular processes, making this compound a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PKC-|A translocation inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PKC-|A translocation inhibitor peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be modified through:
Acylation: Addition of acyl groups to enhance stability or cell permeability.
Phosphorylation: Addition of phosphate groups to modulate activity.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products
The primary product is the this compound itself. Modifications, such as myristoylation, can produce derivatives with enhanced properties .
Applications De Recherche Scientifique
PKC-|A translocation inhibitor peptide has a wide range of applications in scientific research:
Chemistry: Used to study protein-protein interactions and enzyme kinetics.
Biology: Investigates cellular signaling pathways and regulatory mechanisms.
Medicine: Explores therapeutic potential in cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The PKC-|A translocation inhibitor peptide exerts its effects by selectively binding to specific PKC isozymes, preventing their translocation to subcellular sites. This inhibition disrupts the activation and function of PKC, thereby modulating downstream signaling pathways. The molecular targets include various PKC isozymes, such as PKC-θ, which plays a role in cancer metastasis and immune cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
PKC-ε Translocation Inhibitor Peptide: Selectively inhibits PKC-ε translocation.
PKC-θ Inhibitor Peptide: Targets PKC-θ nuclear translocation
Uniqueness
The PKC-|A translocation inhibitor peptide is unique in its ability to selectively inhibit specific PKC isozymes without affecting others. This selectivity allows for precise modulation of cellular processes and reduces off-target effects, making it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C43H73N13O13 |
|---|---|
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C43H73N13O13/c1-21(2)16-29(38(63)51-28(10-7-8-14-44)42(67)56-15-9-11-31(56)40(65)55-34(24(6)58)43(68)69)52-39(64)30(19-57)53-41(66)33(22(3)4)54-35(60)23(5)49-37(62)27(12-13-32(46)59)50-36(61)26(45)17-25-18-47-20-48-25/h18,20-24,26-31,33-34,57-58H,7-17,19,44-45H2,1-6H3,(H2,46,59)(H,47,48)(H,49,62)(H,50,61)(H,51,63)(H,52,64)(H,53,66)(H,54,60)(H,55,65)(H,68,69)/t23-,24+,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
Clé InChI |
ICIPIBNUPQEBBH-UJQDVVJTSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)





![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)
